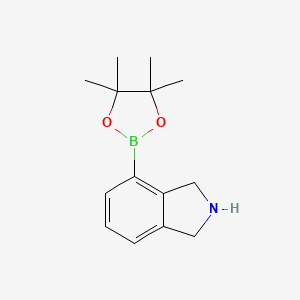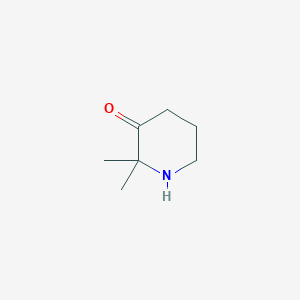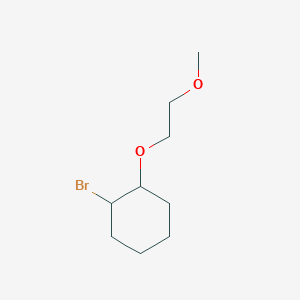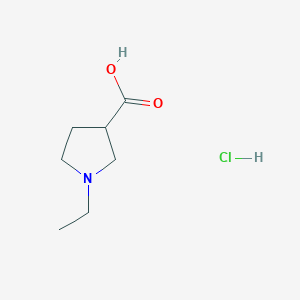![molecular formula C7H16Cl2N2O B13493913 6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13493913.png)
6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxa-2,9-diazaspiro[45]decane dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. The reaction is carried out under specific conditions to ensure the formation of the desired spiro compound. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product. The compound is typically produced in bulk quantities and subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, Raney nickel, and borane-tetrahydrofuran complex. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of various complex molecules.
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride can be compared with other similar spiro compounds, such as:
8-Oxa-2-azaspiro[4.5]decane: This compound has a similar spiro structure but differs in the position and type of atoms in the rings.
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride: This compound has a methyl group attached to the spiro structure, which may influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure and the presence of the oxa and diaza groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H16Cl2N2O |
|---|---|
Peso molecular |
215.12 g/mol |
Nombre IUPAC |
6-oxa-2,9-diazaspiro[4.5]decane;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-2-8-5-7(1)6-9-3-4-10-7;;/h8-9H,1-6H2;2*1H |
Clave InChI |
DWFZKTAUDLSACZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CNCCO2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


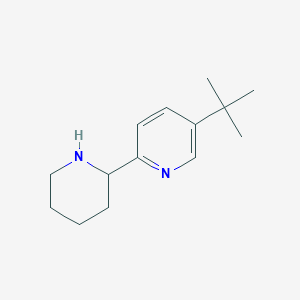

![rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)
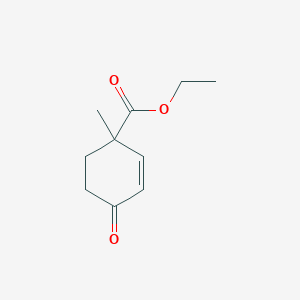
![N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493874.png)
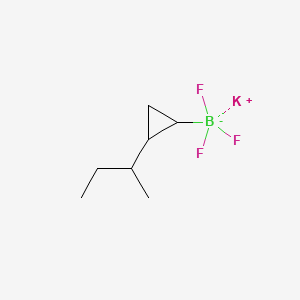
![3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13493883.png)
![5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B13493885.png)
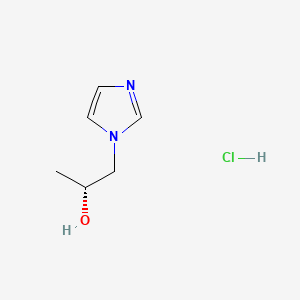
![3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13493902.png)
